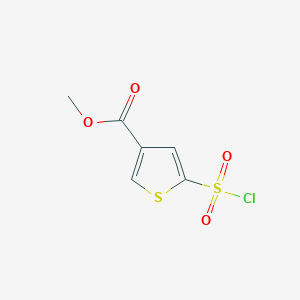
Methyl 5-(chlorosulfonyl)thiophene-3-carboxylate
Descripción general
Descripción
Methyl 5-(chlorosulfonyl)thiophene-3-carboxylate is an organic compound with the molecular formula C6H4Cl2O4S2. It is a derivative of thiophene, a sulfur-containing heterocycle, and features both a chlorosulfonyl and a carboxylate functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(chlorosulfonyl)thiophene-3-carboxylate typically involves the chlorosulfonation of methyl thiophene-3-carboxylate. The reaction is carried out by treating methyl thiophene-3-carboxylate with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
Starting Material: Methyl thiophene-3-carboxylate
Reagent: Chlorosulfonic acid (ClSO3H)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to enhance safety. The use of automated systems allows for precise temperature and reagent control, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(chlorosulfonyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., methylamine) or alcohols (e.g., methanol) are used under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Sulfoxides and Sulfones: Formed from the oxidation of the thiophene ring.
Aplicaciones Científicas De Investigación
Methyl 5-(chlorosulfonyl)thiophene-3-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various sulfur-containing compounds.
Materials Science: It is used in the development of advanced materials, including conductive polymers and organic semiconductors.
Pharmaceuticals: It is explored for its potential use in the synthesis of biologically active molecules and drug candidates.
Agriculture: It is investigated for its potential use in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 5-(chlorosulfonyl)thiophene-3-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can undergo substitution reactions with various nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. These reactions are facilitated by the electron-withdrawing nature of the chlorosulfonyl group, which activates the thiophene ring towards nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate
- Methyl 3-(chlorosulfonyl)-2-thiophenecarboxylate
- Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
Uniqueness
Methyl 5-(chlorosulfonyl)thiophene-3-carboxylate is unique due to the presence of both a chlorosulfonyl and a carboxylate group on the thiophene ring. This dual functionality allows for a wide range of chemical transformations and applications in various fields. The combination of these functional groups enhances its reactivity and versatility compared to similar compounds .
Propiedades
IUPAC Name |
methyl 5-chlorosulfonylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO4S2/c1-11-6(8)4-2-5(12-3-4)13(7,9)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUQLKHEXLBHKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201237781 | |
| Record name | Methyl 5-(chlorosulfonyl)-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201237781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69816-04-2 | |
| Record name | Methyl 5-(chlorosulfonyl)-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69816-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(chlorosulfonyl)-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201237781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


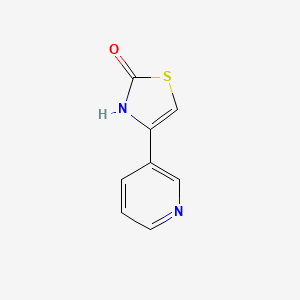
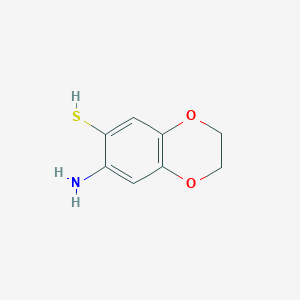
![1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidine-3-carboxylic acid](/img/structure/B1438658.png)
![Ethyl 3-[(2-hydroxybenzyl)amino]benzoate](/img/structure/B1438659.png)
![1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1438661.png)
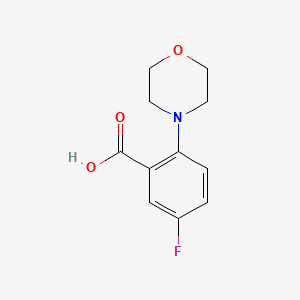
![[5-fluoro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol](/img/structure/B1438665.png)
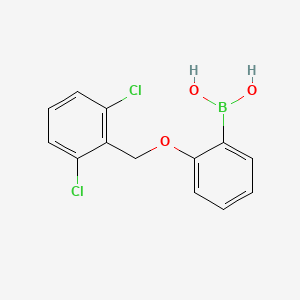


![N-[1-(1-benzofuran-2-yl)ethyl]-2-chloropropanamide](/img/structure/B1438672.png)
![2-[(2-Bromoethyl)sulfanyl]-2-methylpropane](/img/structure/B1438674.png)
![1-[3-(propan-2-yl)phenyl]-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1438675.png)
![[5-Fluoro-2-(pyridin-2-ylmethoxy)phenyl]boronic acid](/img/structure/B1438676.png)
